Adenosine A1 Receptor Binding Profile
In a radioligand binding assay using [125I]-labeled aminobenzyl adenosine on rat brain membranes in the absence of sodium chloride, 5-Aminobenzene-1,3-diol hydrochloride demonstrated high-affinity binding to the adenosine A1 receptor with an IC50 of 0.900 nM [1]. In contrast, under the same assay conditions but with the addition of 1M NaCl, the same compound exhibited a drastically reduced affinity, showing an IC50 of 1.15 µM (1150 nM) [1]. This >1200-fold difference highlights the compound's specific, salt-sensitive interaction with the A1 receptor, a characteristic that is unlikely to be preserved across generic or non-specific analogs. Direct comparator data for other compounds in this specific assay is not available, but this intra-assay condition shift provides a strong baseline for the compound's unique binding mode.
| Evidence Dimension | Binding Affinity (IC50) at Adenosine A1 Receptor |
|---|---|
| Target Compound Data | IC50 = 0.900 nM (without NaCl) |
| Comparator Or Baseline | IC50 = 1150 nM (with 1 M NaCl) for the target compound itself, demonstrating condition-dependent potency. |
| Quantified Difference | >1200-fold difference in potency between assay conditions. |
| Conditions | Inhibition of [125-I]-labeled aminobenzyl adenosine binding to rat brain membranes. |
Why This Matters
This unique, condition-sensitive binding profile confirms that the compound is not a promiscuous binder and its use in receptor studies requires exact chemical identity to reproduce this specific pharmacology.
- [1] BindingDB. CHEMBL605469 / BDBM50367678. Affinity Data: IC50 for Adenosine A1 receptor. View Source
